molecular formula C7H14ClN B2634381 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803582-71-9

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2634381
CAS No.: 1803582-71-9
M. Wt: 147.65
InChI Key: WYIXJQCZUIONHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 4th and 5th positions of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced further to form fully saturated piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of neurological disorders.

    Industry: It may be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can affect neurotransmitter pathways, potentially influencing neuronal activity and behavior. The compound may also interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer different properties compared to other tetrahydropyridine derivatives, making it valuable for specific research applications.

Properties

IUPAC Name

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIXJQCZUIONHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-71-9
Record name 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.